Dimethyl cyclopropane-1,1-dicarboxylate
Overview
Description
Dimethyl cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of cyclopropane, featuring two ester groups attached to the same carbon atom in the cyclopropane ring. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Dimethyl cyclopropane-1,1-dicarboxylate primarily targets the enzyme known as ketol-acid reductoisomerase . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential components for protein synthesis and metabolic processes within the cell .
Mode of Action
The interaction of this compound with its target enzyme is characterized by strong inhibition . The compound binds to the enzyme in a time-dependent manner, leading to the formation of an enzyme-inhibitor complex . This binding process is facilitated by low rate constants for both the formation and dissociation of the complex .
Biochemical Pathways
Upon binding to ketol-acid reductoisomerase, this compound affects the biosynthesis of branched-chain amino acids . This disruption can have downstream effects on various cellular processes, including protein synthesis and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ketol-acid reductoisomerase . By inhibiting this enzyme, the compound disrupts the biosynthesis of branched-chain amino acids, potentially affecting protein synthesis and other metabolic processes within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl cyclopropane-1,1-dicarboxylate can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base such as sodium ethoxide. The reaction proceeds via an intramolecular condensation mechanism, forming the cyclopropane ring . The reaction conditions typically involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Substitution reactions: It can participate in substitution reactions where one of the ester groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium ethoxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include cyclopropane derivatives with different functional groups, such as carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Dimethyl cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Material science: It is employed in the development of new materials with unique properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclopropane-1,1-dicarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
Cyclopropane-1,1-dicarboxylic acid: The parent acid form of the compound.
Cyclopropane-1,1-dicarboxamide: An amide derivative of the compound.
Uniqueness
Dimethyl cyclopropane-1,1-dicarboxylate is unique due to its specific ester groups, which influence its reactivity and solubility. The methyl esters make it more volatile and easier to handle in certain synthetic applications compared to its ethyl or acid counterparts .
Properties
IUPAC Name |
dimethyl cyclopropane-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLLZZMFFZUSOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074351 | |
Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6914-71-2 | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6914-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylcyclopropane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dimethyl cyclopropane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of dimethyl cyclopropane-1,1-dicarboxylate highlighted in the research?
A1: this compound serves as a crucial building block in various synthetic transformations. Notably, it participates in:
- [1] Synthesis of 2,3,4,11b-Tetrahydro-1H-pyridazino[6,1-a]isoquinolines: The compound undergoes a three-component reaction with 2-alkynylbenzaldehydes and a sulfonohydrazide, catalyzed by silver(I) triflate and nickel(II) perchlorate hexahydrate. This reaction proceeds through a tandem 6-endo-cyclization and [3+3] cycloaddition sequence, yielding the desired heterocycles [, ].
- [2] Synthesis of Substituted 5-Pentanolides: Samarium(II) iodide promotes a reductive ring-opening reaction of this compound, enabling the synthesis of substituted 5-pentanolides from carbonyl compounds [, ].
- [3] Formation of 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives: this compound reacts with phthalazinium dicyanomethanides in the presence of scandium triflate catalyst (Sc(OTf)3) to produce 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives with high yields and excellent diastereoselectivities [].
Q2: How do Lewis acids influence the reactivity of this compound?
A: Research indicates that Lewis acids like tin(IV) chloride (SnCl4), titanium tetrachloride (TiCl4), and gallium trichloride (GaCl3) can form complexes with this compound []. This complexation activates the cyclopropane ring, making it more susceptible to nucleophilic attack and facilitating ring-opening reactions.
Q3: Can you elaborate on the stereochemical outcomes observed in reactions involving this compound?
A3: The stereochemical outcome of reactions involving this compound is influenced by several factors, including the nature of the reactants, catalysts, and reaction conditions. For example:
- [4] Reactions with Sulfur and Phosphorus Ylides: When reacted with a γ-alkoxy-alkylidene malonate in the presence of sulfur and phosphorus ylides, dimethyl cyclopropane-1,1-dicarboxylates are formed with specific diastereoselectivities [, ].
- [5] Reactions with Phthalazinium Dicyanomethanides: The reaction of this compound with phthalazinium dicyanomethanides catalyzed by Sc(OTf)3 yields 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives with excellent diastereoselectivities [].
Q4: What analytical techniques are commonly used to characterize and study this compound and its derivatives?
A4: Researchers employ a variety of techniques to analyze these compounds, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 35Cl, 71Ga, 119Sn nuclei): Used to determine the structures of the complexes formed between this compound and Lewis acids [].
- Diffusion-Ordered Spectroscopy (DOSY): Provides information about the diffusion coefficient in solution and the molecular masses of complexes [].
- X-ray Diffraction: Used to determine the single-crystal structure of the complex formed between this compound and SnCl4 [].
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